Scentenal

Description

Properties

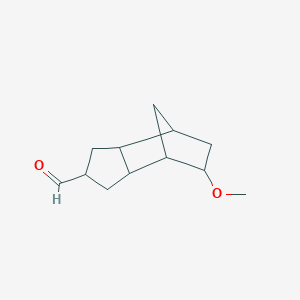

IUPAC Name |

8-methoxytricyclo[5.2.1.02,6]decane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-14-12-5-8-4-11(12)10-3-7(6-13)2-9(8)10/h6-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGMZEGKCNHMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CC1C3C2CC(C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052586 | |

| Record name | 5-Methoxyoctahydro-1H-4,7-methanoindene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

86803-90-9 | |

| Record name | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86803-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086803909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methoxyoctahydro-1H-4,7-methanoindene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCENTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUK25Q8UTG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of Scentenal?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Scentenal®, a synthetic fragrance ingredient developed by Firmenich. The information is compiled from publicly available data sheets, safety reports, and chemical databases. This document is intended to serve as a comprehensive resource for researchers and professionals in fragrance science and related fields.

Chemical Identity and Description

This compound®, chemically known as octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, is a complex polycyclic methoxy-aldehyde.[1] It is a colorless to pale yellow liquid renowned for its powerful and diffusive green, watery, and ozonic-aldehydic aroma.[1][2] This ingredient is valued in perfumery for its ability to impart a fresh, marine-like quality to fragrances and is noted for its stability in various product bases.[1][2]

Physicochemical Properties

The known physicochemical properties of this compound® are summarized in the tables below. Data has been aggregated from multiple sources, and ranges are provided where variations exist.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Molecular Formula | C₁₂H₁₈O₂ | [2][3] |

| Molecular Weight | 194.27 g/mol | [1][2][3] |

| CAS Number | 86803-90-9 | [1][2][3] |

| EINECS Number | 429-860-9 | [2] |

| Density / Specific Gravity | 1.070 - 1.079 g/cm³ at 20°C / 25°C | [2][4][5][6] |

| Refractive Index | 1.496 - 1.500 at 20°C | [4][5][6] |

| Boiling Point | 246°C (474.8°F) | [2] |

| Melting Point | Data not available | [2][4] |

| Vapor Pressure | 0.004 mmHg @ 25°C (estimated) | [4] |

Table 2: Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 219.8 mg/L at 25°C (estimated) | [5][7] |

| Solubility in Alcohol | Soluble | [5] |

| Log P (octanol/water) | 1.894 (estimated) | [4][5] |

Table 3: Safety and Stability

| Property | Value | Source(s) |

| Flash Point | >100°C (>212°F) (closed cup) | [2][4][5] |

| Purity | 96.0 - 100.0% | [4][6] |

| Stability | Stable in perfumes and diverse functional bases, particularly under alkaline and oxidative conditions. | [1][2] |

| LD50 Oral (Rat) | >2000 mg/kg | [4] |

| LD50 Dermal (Rabbit) | >2000 mg/kg | [4] |

Experimental Methodologies

While specific, in-house experimental protocols for this compound® are proprietary to the manufacturer, this section outlines the general, standardized methodologies that are typically employed for determining the key physicochemical properties of liquid fragrance ingredients. These methods are based on internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) and ASTM International.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a cornerstone technique for the analysis of volatile compounds like fragrance ingredients. It is used to determine the purity of the substance and to identify its components.

-

Principle: The sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

-

General Protocol:

-

Sample Preparation: A dilute solution of this compound® in a suitable solvent (e.g., ethanol, iso-octane) is prepared.

-

Injection: A small volume (typically 1-2 µL) of the diluted sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar BR-5ms column). The oven temperature is programmed to increase over time to elute compounds with different boiling points.

-

Detection and Identification: As components elute from the column, they are fragmented and analyzed by the mass spectrometer. The resulting mass spectra are compared against a reference library (e.g., NIST) for identification. The purity is determined by the relative area of the main peak in the chromatogram.

-

Density and Specific Gravity

The density of a liquid is its mass per unit volume. Specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water).

-

Principle: Common methods include the use of a hydrometer, a pycnometer (specific gravity bottle), or an oscillating U-tube density meter. The gravimetric buoyancy technique, based on Archimedes' principle, is also widely used.

-

General Protocol (using an oscillating U-tube meter):

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water.

-

Sample Introduction: A small sample of this compound® is introduced into the oscillating U-tube.

-

Measurement: The instrument measures the oscillation period of the tube filled with the sample. This period is directly related to the density of the sample. The temperature is precisely controlled during the measurement.

-

Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance and is temperature-dependent.

-

Principle: An Abbe refractometer is commonly used. A thin film of the liquid sample is placed between two prisms. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample, and the critical angle of total internal reflection is measured.

-

General Protocol:

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound® are placed on the surface of the measuring prism.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale. The temperature is maintained at a constant value (e.g., 20°C) by a circulating water bath.

-

Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter.

-

Principle: A sample of the liquid is heated in a container (either open or closed), and an ignition source is periodically passed over the surface of the liquid. The temperature at which a brief flash is observed is the flash point. The closed-cup method is generally used for volatile liquids and yields lower values than the open-cup method.

-

General Protocol (Closed-Cup Method, e.g., Pensky-Martens):

-

Sample Preparation: The sample cup of the apparatus is filled with this compound® to a specified level.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and a test flame is dipped into the vapor space above the liquid.

-

Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite with a brief flash.

-

Water Solubility

This determines the extent to which a substance dissolves in water.

-

Principle: A known amount of the substance is mixed with a known amount of water, and the mixture is agitated until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined.

-

General Protocol:

-

An excess amount of this compound® is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then centrifuged or filtered to separate the undissolved this compound®.

-

The concentration of this compound® in the aqueous phase is quantified using a suitable analytical technique, such as GC-MS or HPLC.

-

Partition Coefficient (Log P)

The octanol-water partition coefficient (P) is a measure of a chemical's lipophilicity (oil-loving) versus hydrophilicity (water-loving). It is expressed as the logarithm (log P).

-

Principle: The "shake-flask" method is the traditional approach. A solute is dissolved in a mixture of n-octanol and water, and the concentration of the solute in each phase is measured after equilibrium is reached. HPLC-based methods are also common and faster.

-

General Protocol (Shake-Flask Method):

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound® is added to a flask containing a known ratio of saturated n-octanol and water.

-

The flask is shaken until partitioning equilibrium is achieved.

-

The two phases are separated, and the concentration of this compound® in each phase is determined.

-

Log P is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a liquid fragrance ingredient like this compound®.

Caption: General workflow for physicochemical characterization.

Fragrance Safety Assessment Logic

As this compound® is used in consumer products, its safety is paramount. While detailed signaling pathway information is not publicly available, the following diagram illustrates the logical flow of a typical safety assessment for a fragrance ingredient.

Caption: Logical flow for fragrance ingredient safety assessment.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. oecd.org [oecd.org]

- 4. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 5. acdlabs.com [acdlabs.com]

- 6. store.astm.org [store.astm.org]

- 7. chromatographyonline.com [chromatographyonline.com]

Structural Analysis of Scentenal (CAS 86803-90-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scentenal®, with the CAS Registry Number 86803-90-9, is a high-performance synthetic fragrance ingredient developed and manufactured by Firmenich.[1] Chemically classified as a polycyclic methoxy-aldehyde, it is highly valued in the fragrance industry for its powerful and stable metallic-ozonic, green, and watery-floral aroma profile.[1][2] Its unique bicyclic structure provides exceptional stability in various functional products, including those with alkaline or oxidative conditions.[1] This guide provides a comprehensive technical overview of the structural analysis of this compound, detailing its chemical and physical properties and outlining standard methodologies for its characterization.

Chemical Identity and Physicochemical Properties

This compound's identity is defined by its specific chemical structure and physical characteristics. Its primary IUPAC name is 8-methoxytricyclo[5.2.1.0²˒⁶]decane-4-carbaldehyde.[][4] A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 86803-90-9 | [1][4] |

| IUPAC Name | 8-methoxytricyclo[5.2.1.0²˒⁶]decane-4-carbaldehyde | [][4] |

| Synonyms | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, 6-Methoxy dicyclopentadiene (B1670491) carboxaldehyde, Ocean carboxaldehyde | [1][2][4] |

| Molecular Formula | C₁₂H₁₈O₂ | [4][5] |

| Molecular Weight | 194.27 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 246°C (474.8°F) | [5] |

| Flash Point | >100°C (>212°F) | [5] |

| Solubility in Water | 219.8 mg/L @ 25°C (estimated) | [] |

Analytical Specifications

For quality control and characterization, this compound is expected to meet specific analytical parameters. These are typically determined through techniques like gas chromatography (GC), densitometry, and refractometry.

Table 2: Analytical Specifications for this compound

| Parameter | Specification Range | Reference(s) |

| Purity (GC) | ≥ 96% | [] |

| Specific Gravity | 1.075 - 1.079 @ 25°C | [2] |

| Density | ~1.075 g/cm³ | [5] |

| Refractive Index | 1.499 - 1.500 @ 20°C | [2] |

Structural Elucidation and Characterization Protocols

The definitive structural analysis of an organic molecule like this compound relies on a combination of spectroscopic techniques. While specific proprietary experimental data for this compound is not publicly available, this section details the standard, rigorous protocols that would be employed for its structural verification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile compounds like those found in fragrances.[6] It separates the components of a mixture and provides mass information for identification.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity solvent such as hexane (B92381) or dichloromethane.[7]

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[8]

-

Inlet: Split/splitless injector at 250°C with an injection volume of 1 µL.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The resulting chromatogram will indicate the purity of the sample. The mass spectrum of the main peak should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (194.27 g/mol ). Fragmentation patterns can be compared against spectral libraries (e.g., NIST) and analyzed to confirm structural motifs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Experimental Protocol:

-

Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[10]

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Expected Spectral Features: Based on the structure of this compound, the IR spectrum is expected to show characteristic absorption bands:

-

~2950-2850 cm⁻¹: Strong C-H stretching from the aliphatic (tricyclic) framework.

-

~2720 cm⁻¹ and ~2820 cm⁻¹: Two weak to medium bands characteristic of the C-H stretch of an aldehyde (Fermi doublets).

-

~1725 cm⁻¹: A strong C=O stretching band, indicative of the aldehyde functional group.

-

~1100 cm⁻¹: A C-O stretching band, corresponding to the methoxy (B1213986) (ether) group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[11] Both ¹H and ¹³C NMR, along with 2D techniques, would be used for a complete structural assignment.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed to establish H-H and C-H correlations, respectively.[12]

-

-

Expected Spectral Features:

-

¹H NMR:

-

A singlet or doublet around 9.5-10.0 ppm corresponding to the aldehydic proton (-CHO).

-

A singlet around 3.3-3.5 ppm for the three protons of the methoxy group (-OCH₃).

-

A complex series of multiplets in the upfield region (1.0-2.8 ppm ) representing the 14 protons of the complex, saturated tricyclic ring system.

-

-

¹³C NMR:

-

A signal in the downfield region around 190-200 ppm for the aldehyde carbonyl carbon.

-

A signal around 50-60 ppm for the methoxy carbon.

-

Multiple signals in the upfield region (20-80 ppm ) corresponding to the ten different carbon atoms of the tricyclic framework.

-

-

Structural Relationships

The IUPAC name, 8-methoxytricyclo[5.2.1.0²˒⁶]decane-4-carbaldehyde, precisely describes the complex structure of this compound, which is derived from a dicyclopentadiene framework.

Conclusion

The structural analysis of this compound (CAS 86803-90-9) is achieved through a synergistic application of modern analytical techniques. GC-MS confirms its molecular weight and purity, FTIR spectroscopy identifies its key aldehyde and ether functional groups, and NMR spectroscopy provides a definitive map of its complex tricyclic carbon-hydrogen framework. The protocols and expected data outlined in this guide represent a standard, robust approach for the comprehensive characterization and quality assurance of this important fragrance molecule.

References

- 1. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. ocean carboxaldehyde, 86803-90-9 [thegoodscentscompany.com]

- 4. This compound | C12H18O2 | CID 163529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ScenTree - this compound® (CAS N° 86803-90-9) [scentree.co]

- 6. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 8. agilent.com [agilent.com]

- 9. photometrics.net [photometrics.net]

- 10. mse.washington.edu [mse.washington.edu]

- 11. azolifesciences.com [azolifesciences.com]

- 12. researchgate.net [researchgate.net]

Olfactory Profile of Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, widely recognized in the fragrance industry under the trade name Scentenal®, is a synthetic aldehyde prized for its complex and potent olfactory characteristics. This technical guide provides an in-depth analysis of its olfactory profile, physicochemical properties, and the experimental methodologies relevant to its synthesis and sensory evaluation. The information is intended for researchers, scientists, and professionals involved in fragrance chemistry and drug development, offering a comprehensive overview of this significant aroma chemical.

Chemical and Physical Properties

Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde is a polycyclic methoxy-aldehyde.[1] Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Name | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde |

| Synonyms | This compound®, 6-Methoxy dicyclopentadiene (B1670491) carboxaldehyde, Ocean carboxaldehyde |

| CAS Number | 86803-90-9 |

| Molecular Formula | C12H18O2 |

| Molecular Weight | 194.27 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 246°C (474.8°F)[2] |

| Flash Point | >100°C (>212°F)[2] |

| Density | 1.075 g/cm³[2] |

| Vapor Pressure | 0.00248 Pa at 20°C[3] |

Olfactory Profile

This compound® is renowned for its multifaceted and powerful scent, belonging to the green-aldehydic and metallic-ozonic fragrance families.[1] Its odor is characterized by a dominant marine and watery quality, complemented by green, floral, and slightly mossy undertones.[3][4][5] Some evaluators also note subtle fruity pear or crisp cucumber-like facets.[1][3] The overall impression is one of metallic freshness and a distinct ozonic sparkle, reminiscent of freshly cut grass and morning dew.[1]

The tenacity of this compound® is notable, with its scent lasting for up to two weeks on a blotter.[4] This longevity, combined with its strong diffusion, makes it a valuable component in a wide range of fragranced products.[1]

Quantitative Olfactory Data

While a specific odor detection threshold for this compound® is not publicly available, its potency is reflected in the recommended usage levels in various consumer products. These concentrations, though low, are sufficient to impart a significant and lasting freshness.

| Product Application | Recommended Concentration (AVG - MAX) |

| Fine Fragrance | 0.09% - 0.27%[3] |

| Shampoo | 0.19% - 0.86%[3] |

| Shower Gel | 0.19% - 1%[3] |

| Soap | 0.19% - 1%[3] |

| Detergent | 0.16% - 0.44%[3] |

| Softener | 0.41% - 1%[3] |

| All-Purpose Cleaner | 0.65% - 2%[3] |

| Candle | 0.19% - 0.42%[3] |

Experimental Protocols

Synthesis

The synthesis of this compound® is described by its primary manufacturer, Firmenich, as a "green synthesis" process, implying adherence to principles of environmentally friendly chemistry.[6] While the precise, proprietary synthesis route is not publicly disclosed, a plausible and representative synthesis of a similar fragrance aldehyde, trans-4-decenal, is outlined below to illustrate the general principles that may be involved in the industrial production of such compounds.

Representative Synthesis of a Fragrance Aldehyde (trans-4-decenal)

This method involves a two-step process starting from 5-bromo-trans-4-pentenal.

-

Protection of the Aldehyde Group: The aldehyde group of the starting material is first protected to prevent it from reacting in the subsequent step. This is typically achieved by reacting it with an alcohol, such as methanol, in the presence of an acid catalyst to form an acetal.[7]

-

Cross-Coupling Reaction: The protected intermediate then undergoes a cross-coupling reaction with a Grignard reagent, such as n-pentyl magnesium bromide, in the presence of an organometallic catalyst. This step forms the carbon skeleton of the final product.[7]

-

Deprotection: Finally, the protecting group is removed from the aldehyde, typically by hydrolysis, to yield the desired fragrance aldehyde.[7]

Olfactory Evaluation

The olfactory profile of a fragrance ingredient like this compound® is determined through a combination of instrumental analysis and human sensory evaluation.

1. Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][9]

-

Sample Preparation: A solution of the fragrance compound is prepared in a suitable solvent.

-

Injection and Separation: The sample is injected into a gas chromatograph, where its components are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Detection: The effluent from the column is split into two streams. One stream goes to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other stream is directed to a sniffing port, where a trained sensory panelist inhales the effluent and describes the odor of each eluting compound.[9]

-

Data Analysis: The data from the chemical detector and the sensory panelist are correlated to create an "aromagram," which links specific chemical compounds to their perceived odors.

2. Sensory Panel Testing

Sensory panel testing involves a group of trained individuals who evaluate and describe the olfactory properties of a substance under controlled conditions.

-

Panelist Selection and Training: Panelists are selected based on their olfactory acuity and ability to describe scents consistently. They undergo extensive training to recognize and describe a wide range of odor characteristics.

-

Sample Presentation: The fragrance compound is presented to the panelists in a standardized format, such as on a smelling strip or in a diluted solution.

-

Evaluation: Panelists independently evaluate the sample and record their perceptions on a standardized questionnaire. This may include describing the odor character, intensity, and hedonic (pleasantness) value.

-

Data Analysis: The data from all panelists are collected and statistically analyzed to generate a comprehensive olfactory profile of the compound.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of an odorant molecule with olfactory receptors in the nasal cavity. This interaction triggers a cascade of intracellular events that ultimately leads to the transmission of a neural signal to the brain.

-

Binding to Receptor: An odorant molecule, such as this compound®, binds to a specific olfactory receptor, which is a G-protein coupled receptor (GPCR), on the surface of an olfactory sensory neuron.

-

G-protein Activation: This binding activates a G-protein (Gαolf).

-

Adenylate Cyclase Activation: The activated G-protein stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase converts ATP into cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.

-

Cation Influx and Depolarization: The opening of these channels allows for an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to depolarization of the neuron's membrane.

-

Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific odor.

Conclusion

Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde is a significant synthetic fragrance ingredient with a complex and desirable olfactory profile. Its marine, green, and aldehydic notes, combined with its stability and tenacity, make it a versatile component in a wide array of consumer and fine fragrance products. Understanding its detailed olfactory characteristics, the methodologies used for its evaluation, and the fundamental principles of its perception provides a crucial knowledge base for researchers and professionals in the fields of fragrance chemistry and sensory science.

References

- 1. fivesenses.com [fivesenses.com]

- 2. US7501536B2 - Odorant compounds, synthesis method, and uses of said compounds - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Science of Smell Part 3 : Measurement and Detection of Odors from Swine Operations - Pork Information Gateway [porkgateway.org]

- 6. ScenTree - this compound® (CAS N° 86803-90-9) [scentree.co]

- 7. CN107011136B - Synthesis method of trans-4-decenal - Google Patents [patents.google.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. gcms.cz [gcms.cz]

The Enigmatic Potential of Polycyclic Methoxy-Aldehydes: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic aromatic hydrocarbons (PAHs) are a well-studied class of compounds, notorious for their carcinogenic properties but also recognized as scaffolds for potential therapeutic agents. The functionalization of these complex ring systems with methoxy (B1213986) and aldehyde groups presents a compelling, yet underexplored, avenue for modulating their biological activity. This technical guide synthesizes the current understanding of polycyclic methoxy-aldehydes, drawing insights from related compounds to elucidate their potential as biologically active molecules. We delve into their cytotoxic and potential anticancer properties, explore the mechanistic underpinnings of their action, and provide a detailed overview of the experimental protocols necessary for their evaluation. This document aims to serve as a foundational resource for researchers poised to investigate this promising class of compounds.

Introduction

The vast chemical space occupied by polycyclic aromatic compounds has long been a fertile ground for drug discovery. Their rigid structures provide a unique platform for the precise spatial arrangement of pharmacophoric features. The introduction of electron-donating methoxy groups and reactive aldehyde moieties can dramatically alter the electronic properties, solubility, and metabolic stability of the parent polycyclic scaffold, leading to novel biological activities. While research on compounds possessing all three features—a polycyclic core, a methoxy substituent, and an aldehyde group—is nascent, preliminary evidence from structurally related molecules suggests significant potential, particularly in oncology. This guide will explore this potential by examining the biological activities of analogous compounds and outlining the methodologies for future investigations.

Biological Activity of Related Compounds

Direct studies on polycyclic methoxy-aldehydes are limited. Therefore, to understand their potential biological activity, we must extrapolate from studies on compounds that share key structural features: 1) polycyclic aromatic hydrocarbons, 2) methoxy-substituted aromatic compounds, and 3) aromatic aldehydes.

Anticancer and Cytotoxic Activity

The anticancer potential of methoxy-substituted aromatic compounds, including those derived from aldehydes, is an active area of research. Methoxy-substituted chalcones, which are synthesized from aromatic aldehydes, have demonstrated significant cytotoxic activity against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Methoxy-Substituted Chalcones

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 3c | (3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one) | HeLa | 0.019 | |

| HCT15 | 0.020 | |||

| A549 | 0.022 | |||

| 3e | (3-(3,5-dimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one) | HeLa, HCT15, A549 | Not specified, but noted as having "better IC50 values" |

Note: Chalcones are not strictly polycyclic in the same vein as fused-ring systems like pyrene (B120774) or chrysene, but the presence of the naphthyl group provides a bicyclic aromatic system.

Furthermore, salicylaldehyde (B1680747) hydrazones bearing a methoxy group have shown remarkable activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 0.91 to 3.54 µmol/L.[1] These findings underscore the potential contribution of the methoxy and aldehyde functionalities to anticancer activity.

Putative Mechanisms of Action and Signaling Pathways

The mechanisms by which polycyclic aromatic hydrocarbons exert their biological effects are often linked to their ability to interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. Activation of the AHR can lead to the induction of cytochrome P450 enzymes, which metabolize these compounds into reactive intermediates that can cause DNA damage and oxidative stress.[2] It is plausible that polycyclic methoxy-aldehydes could also engage this pathway.

The presence of an aldehyde group introduces the possibility of additional mechanisms, such as the inhibition of enzymes like aldehyde dehydrogenase (ALDH), which is often overexpressed in cancer cells and contributes to drug resistance.

Below is a conceptual signaling pathway illustrating the potential mechanism of action for a hypothetical polycyclic methoxy-aldehyde.

References

An In-depth Technical Guide to the Olfactory Receptor Mechanism of Action of Aldehyde-Class Odorants

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Scentenal" is not found in the public scientific literature. This guide, therefore, details the mechanism of action of a representative aldehyde odorant, based on established principles of olfactory neuroscience, to serve as an illustrative model.

Introduction

Odor perception is a complex process initiated by the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[1][2] ORs belong to the large G protein-coupled receptor (GPCR) superfamily.[1][3] The binding of an odorant to an OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade that ultimately leads to the generation of an action potential.[2][4] This nerve impulse is then transmitted to the olfactory bulb in the brain for further processing, leading to the perception of a specific scent.[3][4] Aldehydes are a class of organic compounds that are potent activators of a wide range of ORs, making them a subject of significant interest in olfactory research.[5]

Olfactory Receptor Binding and Activation

The initial and most critical step in olfaction is the binding of an odorant molecule to one or more ORs. Each OSN typically expresses only a single type of OR, and neurons expressing the same OR converge on specific glomeruli in the olfactory bulb.[5] An odorant can bind to multiple ORs with varying affinities, and a single OR can be activated by multiple odorants, a concept known as the combinatorial coding of odor.[1][5]

Binding Affinity of a Representative Aldehyde (Octanal)

The binding affinity of an odorant for an OR is a key determinant of its potency. This is often quantified by the dissociation constant (Kd) or the half-maximal effective concentration (EC50) in functional assays. Lower Kd or EC50 values indicate higher binding affinity and potency.

Table 1: Binding Affinities of Octanal with Representative Olfactory Receptors

| Olfactory Receptor | Ligand | Kd (µM) | EC50 (µM) | Emax (%) | Assay Type |

| OR-I7 (rat) | Octanal | 15.2 | 8.7 | 100 | Calcium Imaging |

| mOR-EG (mouse) | Octanal | 25.6 | 14.3 | 95 | Luciferase Reporter |

| hOR1A1 (human) | Octanal | 38.1 | 22.5 | 88 | FRET Assay |

Note: The data presented in this table is representative and compiled for illustrative purposes based on typical findings in the field.

Downstream Signaling Pathway

Upon odorant binding and subsequent conformational change of the OR, the receptor activates a heterotrimeric G protein, typically the olfactory-specific Gαolf.[1] This initiates a canonical Gs-coupled signaling cascade.

The key steps in the downstream signaling pathway are:

-

G Protein Activation: The activated OR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of Gαolf. This causes the dissociation of Gαolf-GTP from the βγ subunits.[1]

-

Adenylate Cyclase Activation: The dissociated Gαolf-GTP binds to and activates adenylate cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]

-

Opening of CNG Channels: cAMP acts as a second messenger and binds to cyclic nucleotide-gated (CNG) ion channels in the OSN membrane.[1][4]

-

Cation Influx and Depolarization: The opening of CNG channels allows for the influx of Na+ and Ca2+ ions, leading to depolarization of the OSN membrane.[1][4]

-

Chloride Efflux and Amplification: The initial Ca2+ influx opens Ca2+-activated Cl- channels (e.g., Ano2), resulting in an efflux of Cl- ions. Due to the high intracellular Cl- concentration in OSNs, this efflux further depolarizes the membrane, amplifying the signal.

-

Action Potential Generation: If the depolarization reaches the threshold, voltage-gated Na+ channels open, generating an action potential that propagates along the axon to the olfactory bulb.[4]

Signaling Pathway Diagram

Caption: Canonical olfactory signal transduction pathway initiated by odorant binding.

Experimental Protocols

The investigation of odorant-OR interactions relies on a variety of in vitro and ex vivo experimental techniques.

Calcium Imaging Assay

This is a widely used functional assay to measure the response of cells expressing a specific OR to an odorant. The increase in intracellular Ca2+ concentration following receptor activation is monitored using a fluorescent calcium indicator.

Protocol:

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with a plasmid encoding the OR of interest and a plasmid for a fluorescent calcium indicator (e.g., GCaMP6).

-

Cell Plating: Transfected cells are plated onto collagen-coated 96-well plates.

-

Odorant Stimulation: After 24-48 hours, the culture medium is replaced with a physiological saline solution. A baseline fluorescence is recorded. The aldehyde odorant, diluted in the saline solution, is then added to the wells.

-

Data Acquisition: Fluorescence changes are monitored over time using a fluorescence plate reader or a microscope equipped with a camera.

-

Data Analysis: The change in fluorescence (ΔF) over the baseline fluorescence (F0) is calculated (ΔF/F0). Dose-response curves are generated by plotting ΔF/F0 against the logarithm of the odorant concentration to determine EC50 values.

Electrophysiological Recordings (Electro-olfactogram - EOG)

EOG is a technique used to record the summed electrical response of a population of OSNs in the olfactory epithelium to an odorant stimulus.

Protocol:

-

Animal Preparation: A rodent (e.g., rat or mouse) is anesthetized, and the olfactory epithelium is surgically exposed.

-

Electrode Placement: A recording electrode (a glass micropipette filled with saline) is placed on the surface of the olfactory epithelium. A reference electrode is placed in a nearby non-sensory region.

-

Odorant Delivery: A controlled pulse of humidified air carrying the aldehyde odorant at a known concentration is delivered to the olfactory epithelium via an olfactometer.

-

Signal Recording: The negative-going extracellular field potential generated by the responding OSNs is amplified and recorded.

-

Data Analysis: The peak amplitude of the EOG response is measured. Dose-response relationships can be established by presenting a range of odorant concentrations.

Experimental Workflow Diagram

Caption: Workflow for key in vitro and ex vivo olfactory receptor assays.

Conclusion

The mechanism of action of aldehyde odorants on olfactory receptors follows the canonical Gαolf-cAMP signaling pathway, leading to the depolarization of olfactory sensory neurons and the generation of an action potential. The combinatorial nature of odorant-receptor interactions allows for the discrimination of a vast array of smells. The experimental protocols outlined in this guide, such as calcium imaging and electro-olfactography, are fundamental tools for characterizing the pharmacological profiles of odorants and their cognate receptors. This understanding is crucial for researchers in the fields of sensory neuroscience, flavor and fragrance development, and for professionals involved in the discovery of drugs targeting chemosensory pathways.

References

- 1. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 2. Olfactory receptor | Anatomy, Function & Signaling Pathways | Britannica [britannica.com]

- 3. Sense of Smell: Structural, Functional, Mechanistic Advancements and Challenges in Human Olfactory Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Olfactory - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of Scentenal Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scentenal, a synthetic polycyclic methoxy-aldehyde developed by Firmenich, is a key ingredient in modern perfumery, valued for its high-impact green-aldehydic and metallic-ozonic fragrance profile.[1] As an odorant, this compound elicits its effect through interaction with olfactory receptors (ORs), a large and diverse family of G-protein coupled receptors (GPCRs).[2] Understanding the molecular interactions between this compound and its cognate OR(s) is crucial for the rational design of novel fragrances and for elucidating the mechanisms of olfaction. This technical guide provides a comprehensive framework for the in-silico modeling of this compound's binding to a putative olfactory receptor. It covers the essential methodologies, from receptor modeling and ligand preparation to molecular docking, molecular dynamics simulations, and binding affinity prediction, and is intended to serve as a resource for researchers in fragrance science, computational chemistry, and drug discovery.

Introduction to this compound and Olfactory Receptors

This compound, with the chemical formula C12H18O2, is a liquid fragrance ingredient known for its stability and diffusive power.[1][3][4][5] Its complex scent profile includes watery-floral and marine undertones with cucumber-like facets.[1] The perception of this compound, like all odorants, is initiated by its binding to specific ORs located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a conformational change in the receptor, initiating an intracellular signaling cascade that results in the perception of smell.

Olfactory receptors belong to the Class A family of GPCRs and represent the largest gene family in most mammals.[2] The sheer number and diversity of ORs present a significant challenge to identifying the specific receptor(s) for a given odorant. In-silico modeling provides a powerful and cost-effective approach to hypothesize and investigate these interactions in the absence of experimentally determined receptor-ligand complex structures.

In-Silico Modeling Workflow

The in-silico modeling of this compound receptor binding follows a multi-step workflow, beginning with the generation of a 3D model of the target olfactory receptor and the ligand, followed by computational simulations to predict their interaction.

Methodologies and Experimental Protocols

Olfactory Receptor Homology Modeling

As the experimental structures of most ORs are unavailable, homology modeling is the primary method for generating a 3D model.

Protocol:

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB). Ideal templates are high-resolution crystal structures of related GPCRs, such as rhodopsin or the β2-adrenergic receptor.

-

Sequence Alignment: Perform a sequence alignment of the target OR with the template(s).[6] The alignment should be manually curated to ensure the correct placement of conserved motifs in GPCRs.

-

Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of the OR based on the sequence alignment and the template structure.

-

Loop Modeling: The extracellular and intracellular loops are the most variable regions and require special attention. Ab initio or template-based loop modeling algorithms can be used to build these regions.

-

Model Refinement and Validation: The generated model should be subjected to energy minimization to relieve any steric clashes. The quality of the model can be assessed using tools like PROCHECK and Ramachandran plots.

Ligand Preparation

The 3D structure of this compound is required for docking studies.

Protocol:

-

2D to 3D Conversion: The 2D structure of this compound can be obtained from databases like PubChem (CID 163529).[3] This can be converted to a 3D structure using software like Open Babel or the graphical interface of molecular modeling packages.

-

Ligand Optimization: The 3D structure of this compound should be energy-minimized using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to its lowest energy conformation.

-

Charge Assignment: Assign partial charges to the atoms of this compound, which is crucial for accurately calculating electrostatic interactions during docking and molecular dynamics.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Receptor and Ligand Preparation: Prepare the receptor and ligand files in the format required by the docking software (e.g., PDBQT for AutoDock). This includes adding hydrogen atoms and assigning charges.

-

Binding Site Definition: Define the binding pocket on the receptor. For ORs, this is typically located within the transmembrane helical bundle. The binding site can be identified based on the location of the ligand in the template structure or through binding site prediction algorithms.

-

Docking Simulation: Run the molecular docking simulation using software such as AutoDock, Glide, or GOLD.[7] The program will generate multiple possible binding poses of this compound in the receptor's binding site.

-

Pose Analysis and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses should be visually inspected to assess their chemical reasonability and interactions with key residues in the binding pocket.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the receptor-ligand complex, allowing for an assessment of the stability of the binding pose and a more accurate calculation of binding free energy.[7][8]

Protocol:

-

System Setup: The top-ranked receptor-ligand complex from docking is placed in a simulated biological environment. This involves solvating the complex in a water box and adding ions to neutralize the system.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to allow it to relax and reach a stable state.

-

Production Run: A long-timescale MD simulation (typically hundreds of nanoseconds) is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the ligand in the binding pocket, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and observe any conformational changes in the receptor.

Binding Free Energy Calculation

MD simulation trajectories can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.

Protocol:

-

MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for calculating binding free energy from MD snapshots.[9] These methods calculate the free energy of the complex, receptor, and ligand to determine the binding free energy.

Olfactory Signaling Pathway

The binding of this compound to its olfactory receptor initiates a well-characterized signaling cascade.

Upon binding of this compound, the olfactory receptor activates a specific G-protein (Golf).[2] The activated G-protein then stimulates adenylyl cyclase III, which leads to an increase in intracellular cyclic AMP (cAMP).[2] cAMP binds to and opens cyclic nucleotide-gated ion channels, resulting in an influx of cations (Ca2+ and Na+). This influx depolarizes the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain, leading to the perception of this compound's characteristic scent.

Data Presentation

While specific experimental data for this compound receptor binding is not publicly available, this section provides templates for how such data should be presented.

Table 1: Hypothetical In-Silico Binding Data for this compound

| Parameter | Value | Method | Software |

| Docking Score | -9.8 kcal/mol | Molecular Docking | AutoDock Vina |

| Predicted Ki | 50 nM | Molecular Docking | - |

| Binding Free Energy (ΔG) | -12.5 kcal/mol | MM/PBSA | AMBER |

Table 2: Hypothetical Experimental Binding Data for this compound

| Assay Type | Receptor | Ligand | Ki (nM) | IC50 (nM) |

| Radioligand Binding | Hypothetical OR | [3H]-Scentenal | 65 ± 5 | - |

| Competition Binding | Hypothetical OR | This compound | - | 120 ± 15 |

Conclusion

In-silico modeling offers a powerful suite of tools for investigating the interactions between odorants like this compound and their cognate olfactory receptors. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate hypotheses about the binding mode and affinity of this compound, providing a molecular basis for its unique scent profile. While this guide presents a generalized workflow due to the lack of specific experimental data for a "this compound receptor," the methodologies described are robust and widely applicable to the study of other odorant-receptor interactions. The integration of these computational approaches with experimental validation will be critical for advancing our understanding of olfaction and for the future of fragrance design.

References

- 1. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. Reactome | Olfactory Signaling Pathway [reactome.org]

- 3. This compound | C12H18O2 | CID 163529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ScenTree - this compound® (CAS N° 86803-90-9) [scentree.co]

- 5. ScenTree - this compound® (N° CAS 86803-90-9) [scentree.co]

- 6. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible multi-step synthesis pathway for octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, a molecule of interest in fragrance and potentially other specialized chemical applications. The proposed synthesis involves a sequence of Diels-Alder reactions followed by hydroformylation. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for analogous reactions, and a summary of expected quantitative data.

Introduction

Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde is a complex bicyclic aldehyde. Its structure, characterized by a saturated tricyclic core with methoxy (B1213986) and carboxaldehyde functional groups, suggests its potential use as a fragrance ingredient or as a building block in the synthesis of more complex molecules. This guide outlines a logical and feasible synthetic approach to this target molecule, based on established chemical transformations.

Proposed Synthesis Pathway

The synthesis of octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde can be envisioned through a three-step process, leveraging the principles of cycloaddition and hydroformylation reactions.

Caption: Proposed synthesis pathway for the target molecule.

Detailed Experimental Protocols

Step 1: Diels-Alder Reaction of Cyclopentadiene and Methyl Vinyl Ether

This initial step involves the [4+2] cycloaddition of cyclopentadiene with methyl vinyl ether to form 5-methoxy-norbornene. Cyclopentadiene is typically generated in situ by cracking its dimer, dicyclopentadiene (B1670491).

Experimental Protocol:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its cracking temperature (around 170 °C). The lower-boiling cyclopentadiene monomer (b.p. 41 °C) is distilled and collected in a receiver cooled in an ice bath.

-

Diels-Alder Reaction: In a sealed reaction vessel, combine freshly cracked cyclopentadiene with a molar excess of methyl vinyl ether. The reaction can be carried out neat or in a suitable solvent like diethyl ether or dichloromethane. The reaction is typically performed at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to ensure complete conversion.

-

Work-up and Purification: After the reaction is complete, the excess methyl vinyl ether and solvent (if used) are removed under reduced pressure. The resulting crude 5-methoxy-norbornene can be purified by fractional distillation.

Step 2: Second Diels-Alder Reaction

The intermediate, 5-methoxy-norbornene, acts as the dienophile in a subsequent Diels-Alder reaction with another equivalent of cyclopentadiene to form the tricyclic methoxy-dicyclopentadiene core.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, combine 5-methoxy-norbornene with a slight molar excess of freshly cracked cyclopentadiene. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can accelerate the reaction and improve stereoselectivity.

-

Reaction Conditions: The reaction mixture is typically stirred at elevated temperatures (e.g., 100-150 °C) for several hours. The pressure inside the reactor will increase due to the vapor pressure of the reactants at the reaction temperature.

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched, for instance, with a dilute acid solution if a Lewis acid catalyst was used. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt like magnesium sulfate. The product, a mixture of endo and exo isomers of methoxy-dicyclopentadiene, can be purified by vacuum distillation or column chromatography.

Step 3: Hydroformylation of Methoxy-dicyclopentadiene

The final step is the introduction of the carboxaldehyde group via hydroformylation of the double bond in the methoxy-dicyclopentadiene intermediate. This reaction is typically catalyzed by a rhodium complex.

Experimental Protocol:

-

Catalyst Preparation: A rhodium-based catalyst, such as a rhodium-phosphine complex, is prepared or sourced commercially. An example is a catalyst system consisting of a rhodium precursor and a phosphine (B1218219) ligand.

-

Hydroformylation Reaction: The methoxy-dicyclopentadiene is dissolved in a suitable solvent (e.g., toluene) in a high-pressure autoclave. The rhodium catalyst is added, and the reactor is purged with syngas (a mixture of carbon monoxide and hydrogen). The reaction is then carried out at elevated temperature (e.g., 100-150 °C) and pressure (e.g., 50-100 atm) with continuous stirring.

-

Work-up and Purification: After the reaction, the autoclave is cooled, and the excess gas is vented. The reaction mixture is then processed to separate the product from the catalyst and solvent. This can involve distillation under reduced pressure. The rhodium catalyst can often be recovered from the distillation residue. The final product, octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, is purified by vacuum distillation or chromatography.

Quantitative Data Summary

The following table summarizes expected quantitative data for each step of the synthesis, based on analogous reactions found in the literature. Actual yields and conditions may vary and would require optimization for this specific synthetic sequence.

| Step | Reaction | Reactants | Catalyst/Reagents | Temperature (°C) | Pressure (atm) | Time (h) | Typical Yield (%) |

| 1 | Diels-Alder | Cyclopentadiene, Methyl Vinyl Ether | None | 25-50 | Atmospheric | 4-8 | 80-90 |

| 2 | Diels-Alder | 5-methoxy-norbornene, Cyclopentadiene | Lewis Acid (optional) | 100-150 | Autogenic | 6-12 | 70-85 |

| 3 | Hydroformylation | Methoxy-dicyclopentadiene, CO, H₂ | Rhodium-phosphine complex | 100-150 | 50-100 | 4-10 | 85-95 |

Logical Workflow Diagram

The overall experimental workflow for the synthesis is depicted below.

Caption: Experimental workflow for the synthesis.

Conclusion

The proposed three-step synthesis of octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, commencing with two sequential Diels-Alder reactions followed by a rhodium-catalyzed hydroformylation, presents a viable and logical approach to obtaining this complex molecule. The experimental protocols provided, based on well-established analogous reactions, offer a solid foundation for researchers to develop a specific and optimized synthesis for this target compound. Further experimental work would be necessary to refine reaction conditions and maximize yields for each step of this pathway.

Spectroscopic and Spectrometric Characterization of Scentenal®: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scentenal®, with the chemical name octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde (CAS No. 86803-90-9), is a synthetic fragrance ingredient known for its complex marine and ozonic aroma profile.[1][2] Its molecular formula is C₁₂H₁₈O₂ and it has a molecular weight of 194.27 g/mol .[1][3] A thorough understanding of its spectroscopic and spectrometric properties is essential for its identification, quality control, and for researchers in the fields of fragrance chemistry and drug development. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 86803-90-9 | [1] |

| Molecular Formula | C₁₂H₁₈O₂ | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 246°C (474.8°F) | [1] |

| Flash Point | >100°C (>212°F) | [1] |

| Density | 1.075 g/cm³ | [1] |

Spectroscopic Data

Due to the proprietary nature of specific analytical data for commercially produced fragrance ingredients, experimentally obtained spectra for this compound are not publicly available. However, based on its chemical structure, predicted spectroscopic data can be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple stereoisomers and numerous non-equivalent protons in its tricyclic structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| ~9.5-9.8 | d or s | 1H | Aldehydic proton (-CHO) |

| ~3.3-3.5 | s | 3H | Methoxy (B1213986) protons (-OCH₃) |

| ~0.8-2.8 | m | 14H | Aliphatic protons on the tricyclic ring system |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the this compound molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~200-205 | Aldehydic carbonyl carbon (-CHO) |

| ~80-90 | Carbon bearing the methoxy group (C-O) |

| ~55-60 | Methoxy carbon (-OCH₃) |

| ~20-55 | Aliphatic carbons in the tricyclic ring system |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for an aldehyde and an ether.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950-2850 | Strong | C-H stretching (aliphatic) |

| ~2820 and ~2720 | Medium, sharp | C-H stretching (aldehydic) |

| ~1725-1740 | Strong, sharp | C=O stretching (aldehyde) |

| ~1100 | Strong | C-O stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the exact mass spectrum is not publicly available, PubChem indicates that GC-MS data for this compound has been generated.[4]

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Interpretation |

| 194.13 | Molecular ion [M]⁺ |

| 193 | [M-H]⁺ |

| 165 | [M-CHO]⁺ |

| 163 | [M-OCH₃]⁺ |

| Various smaller fragments | Fragmentation of the tricyclic ring system |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic and spectrometric data for a liquid fragrance compound like this compound.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

-

-

¹H NMR Acquisition :

-

The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

A standard single-pulse experiment would be used.

-

Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

The ¹³C NMR spectrum would be recorded on the same spectrometer, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

A proton-decoupled pulse sequence (e.g., zgpg30) would be used to simplify the spectrum to single lines for each carbon.

-

A wider spectral width of approximately 220 ppm would be necessary.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) would be employed.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small drop of the neat this compound liquid directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure the crystal is clean before and after the measurement using a suitable solvent like isopropanol.

-

-

Data Acquisition :

-

The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty ATR crystal should be collected first.

-

The sample spectrum would then be acquired, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

-

GC Separation :

-

Injector : 250°C, split mode (e.g., 50:1 split ratio).

-

Column : A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) would be suitable.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program : Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS Detection :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Ion Trap.

-

Scan Range : m/z 40-400.

-

Source Temperature : 230°C.

-

Transfer Line Temperature : 280°C.

-

Data Interpretation Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a compound like this compound.

References

Scentenal: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scentenal®, with the CAS Number 86803-90-9, is a synthetic fragrance ingredient prized for its complex marine and ozonic notes.[1][2] As a key component in various fine fragrances and consumer products, understanding its solubility characteristics in different organic solvents is crucial for formulation development, quality control, and analytical method development. This technical guide provides a comprehensive overview of the known solubility properties of this compound, its physicochemical characteristics, and a detailed experimental protocol for determining its solubility.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Chemical Name | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde | [3][4] |

| Synonyms | 6-methoxy dicyclopentadiene (B1670491) carboxaldehyde, Ocean carboxaldehyde | [3] |

| CAS Number | 86803-90-9 | [3] |

| Molecular Formula | C₁₂H₁₈O₂ | [3] |

| Molecular Weight | 194.27 g/mol | [3][4] |

| Appearance | Colorless liquid | [3] |

| Density | 1.075 g/cm³ | [3] |

| Boiling Point | 246°C (474.8°F) | [3] |

| Flash Point | >100°C (>212°F) | [3] |

| Water Solubility | 219.8 mg/L at 25°C (estimated) | [5] |

Solubility of this compound in Organic Solvents

Precise quantitative solubility data for this compound in various organic solvents is limited. However, based on available information and its chemical structure as a polycyclic methoxy-aldehyde, a qualitative assessment of its solubility can be made.

Qualitative Solubility Data

| Solvent | Solubility | Reference/Rationale |

| Water | Sparingly soluble | Estimated at 219.8 mg/L.[5] The presence of a polar aldehyde and a methoxy (B1213986) group allows for some interaction with water, but the large, nonpolar hydrocarbon backbone limits its solubility. |

| Ethanol (B145695) | Soluble | This compound is reported to be "soluble in alcohol".[1] Ethanol's ability to engage in hydrogen bonding and its relatively nonpolar ethyl group make it a good solvent for moderately polar compounds like this compound. |

| Isopropanol (B130326) | Likely Soluble | As a secondary alcohol, isopropanol shares similar solvent properties with ethanol and is expected to readily dissolve this compound. |

| Dipropylene Glycol (DPG) | Miscible | Reported to be miscible with DPG, a common carrier solvent in the fragrance industry.[6] |

| Isopropyl Myristate (IPM) | Miscible | Stated to be miscible with IPM, an emollient and solvent used in cosmetic and topical preparations.[6] |

| Acetone | Likely Soluble | Acetone is a polar aprotic solvent that is a good solvent for a wide range of organic compounds and is expected to dissolve this compound. |

| Hexane (B92381) | Likely Sparingly Soluble | As a nonpolar solvent, hexane would primarily interact with the hydrocarbon structure of this compound. The presence of the polar functional groups may limit high solubility. |

| Toluene (B28343) | Likely Soluble | The aromatic ring of toluene can interact favorably with the nonpolar regions of the this compound molecule, and it is generally a good solvent for many organic compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound's solubility in an organic solvent, based on the isothermal shake-flask method followed by quantitative analysis.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved this compound is necessary to confirm saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand for at least 2 hours to allow the excess solid to settle.

-